1-(3-chloro-4-methoxyphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine
Description
The compound 1-(3-chloro-4-methoxyphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine features a hybrid heterocyclic scaffold comprising a 1,2,3-triazole core linked to a 1,2,4-oxadiazole ring and substituted aromatic groups. Key structural elements include:
- 1,2,3-Triazole: A five-membered aromatic ring with three nitrogen atoms, known for its metabolic stability and hydrogen-bonding capacity .
- 1,2,4-Oxadiazole: A heterocycle with one oxygen and two nitrogen atoms, contributing to rigidity and electronic effects .
- Substituents: A 3-chloro-4-methoxyphenyl group at position 1 and a pyridin-4-yl group at position 3 of the oxadiazole. These substituents enhance lipophilicity and modulate interactions with biological targets .
Properties
IUPAC Name |
3-(3-chloro-4-methoxyphenyl)-5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN7O2/c1-25-12-3-2-10(8-11(12)17)24-14(18)13(21-23-24)16-20-15(22-26-16)9-4-6-19-7-5-9/h2-8H,18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSIXSTASWPVJGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=NC=C4)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-chloro-4-methoxyphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a novel chemical entity that has garnered attention for its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure that integrates multiple pharmacophores:
- Phenyl Ring : Contains a chloro and methoxy substitution.
- Pyridine Ring : A heterocyclic aromatic compound that enhances biological activity.
- Oxadiazole and Triazole Moieties : Known for their significant roles in medicinal chemistry.
Research indicates that compounds containing oxadiazole and triazole rings exhibit various mechanisms of action against cancer cells and pathogens:
-
Anticancer Activity :
- The oxadiazole moiety has been shown to inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDACs) .
- Studies have demonstrated that derivatives of oxadiazole can induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators .
- Antimicrobial Properties :
Biological Activity Data
The following table summarizes the biological activities reported for similar compounds containing oxadiazole and triazole moieties:
Case Studies
-
Anticancer Efficacy :
A study explored the cytotoxic effects of a related oxadiazole compound on various cancer cell lines, reporting an IC50 value of approximately 92.4 µM across multiple types including HeLa (cervical) and CaCo-2 (colon adenocarcinoma) cells. This suggests significant potential for further development as an anticancer agent . -
Antiviral Profiling :
Another investigation revealed that a structurally similar compound exhibited an EC50 value of 4.7 µM against beta-coronaviruses with a cytotoxic concentration (CC50) of 21 µM, indicating promising antiviral activity that warrants further exploration .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds containing triazole and oxadiazole moieties. For instance, derivatives similar to 1-(3-chloro-4-methoxyphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine have demonstrated significant activity against a range of bacterial strains.
Case Study: Antifungal Activity
In a comparative study involving various triazole derivatives, it was found that certain compounds exhibited superior antifungal activity against strains such as Candida albicans. The minimum inhibitory concentration (MIC) values for some derivatives were reported to be less than 25 µg/mL, indicating strong antifungal efficacy .
Anticancer Properties
The compound's structure also suggests potential anticancer properties. Research has indicated that similar triazole-based compounds can inhibit tumor growth by interfering with specific cellular pathways involved in cancer progression.
Case Study: In vitro Studies
In vitro assays have shown that triazole derivatives can induce apoptosis in cancer cell lines. For example, studies involving derivatives of 1H-triazoles demonstrated significant cytotoxicity against breast and lung cancer cell lines, with IC50 values indicating effective dosage ranges .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of such compounds. Modifications to the phenyl ring or the substitution pattern on the triazole can significantly influence their pharmacological profiles.
| Modification | Effect on Activity |
|---|---|
| Substitution at position 3 on the phenyl ring | Increased potency against fungal strains |
| Variation in oxadiazole substituents | Enhanced anticancer activity |
Comparison with Similar Compounds
Electronic Effects
- The 3-chloro-4-methoxyphenyl group in the target compound introduces electron-withdrawing (Cl) and electron-donating (OCH₃) effects, creating a polarized aromatic system. This contrasts with the 3-methylphenyl group in , which is purely electron-donating.
- The pyridin-4-yl substituent in the target compound enhances π-π stacking with biological targets compared to non-aromatic groups in analogs like .
Solubility and Bioavailability
- The target compound’s pyridine ring improves aqueous solubility relative to purely phenyl-substituted analogs (e.g., ). However, the chloro and methoxy groups may reduce solubility compared to trifluoromethyl-containing derivatives (e.g., ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
